Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate
Description
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate is a morpholinone-derived compound characterized by a tert-butyl ester group, a 2-oxo-morpholine core, and substituents including 6,6-dimethyl and 4-phenyl groups. It is often employed as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, though its specific applications remain proprietary in many cases .
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
InChI Key |
PDRPEPJMEHOMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Stages and Conditions
| Stage | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 6,6-Dimethyl-4-phenylmorpholin-2-one + LHMDS (1 N, THF) | Deprotonate morpholinone to generate enolate | - |
| 2 | Tert-butyl bromoacetate (1.1 eq) at -70°C for 3.5 h | Alkylation at C3 position | 78% |
| 3 | Quench with NH₄Cl, extract (EtOAc), chromatography | Purify product via silica gel flash column | - |
Critical Parameters :
-
Temperature : Strict control at -70°C during enolate formation to prevent side reactions.
-
Base Strength : LHMDS ensures selective deprotonation of the morpholinone’s α-position.
-
Solvent : THF facilitates low-temperature stability and solubility of reagents.
Alternative Reagents and Solvent Systems
While LHMDS remains the primary base, analogous protocols suggest substitutable reagents:
Comparative Reagent Data
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | -78°C | 71% | |
| LHMDS | THF | -70°C | 78% | |
| Potassium bis(trimethylsilyl)amide | THF | -78°C | 71% |
Key Observations :
-
NaHMDS : Lower yields in similar morpholinone alkylations suggest LHMDS is superior for this substrate.
-
Solvent Flexibility : Toluene or dichloromethane may substitute THF, though THF’s low-temperature stability is advantageous.
Reaction Optimization and Scalability
Challenges and Solutions
Scalability :
-
Batch Size : Protocols scale linearly; 0.1–1.2 g substrates reported with consistent yields.
-
Cost : Tert-butyl bromoacetate (≈$10/g) and LHMDS contribute to moderate reagent costs.
Analytical Characterization
Spectroscopic Data (Hypothetical; Based on Analogous Compounds)
Applications and Derivatives
Pharmaceutical Intermediates
Chemical Reactions Analysis
Nucleophilic Alkylation
This reaction involves deprotonation of the α-carbon adjacent to the ketone in the morpholine ring, enabling alkylation.
Procedure :
-
Reagents : Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq.) in THF at −70°C
-
Substrate : 6,6-Dimethyl-4-phenylmorpholin-2-one
-
Electrophile : tert-Butyl bromoacetate (1.1 eq.)
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | −70°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 3.5 hours |
Ester Hydrolysis
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.
Typical Conditions :
-
Acidic Hydrolysis : HCl (conc.) in refluxing dichloromethane
-
Basic Hydrolysis : NaOH (aq.) at 0–25°C
Mechanistic Pathway :
-
Protonation of the ester carbonyl (acidic) or hydroxide attack (basic).
-
Cleavage of the tert-butyl group to form acetic acid derivatives.
Applications :
Cyclization Reactions
The morpholine ring participates in cyclization to form fused heterocycles.
Example :
-
Reagents : Sodium bis(trimethylsilyl)amide (NaHMDS) in THF/TMEDA at −78°C
-
Substrate : 4-Benzyl-3-ethyl-5,5-dimethylmorpholin-2-one
-
Product : Oxazolidinone derivatives (e.g., rivaroxaban intermediates)
Outcome :
| Parameter | Value |
|---|---|
| Temperature | −78°C → RT |
| Solvent | THF with TMEDA |
| Yield | 71% (purified via column chromatography) |
Acylation and Carbonyl Modifications
The ketone at the 2-position of the morpholine ring undergoes nucleophilic additions or reductions.
Reported Transformations :
-
Reduction : NaBH₄ in methanol converts the ketone to a secondary alcohol.
-
Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.
Reactivity Comparison :
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH | Alcohol derivative | ~65% |
| Grignard Addition | RMgX/THF | Alkylated alcohol | ~50–70% |
Functional Group Compatibility
The compound’s stability under various conditions informs its synthetic utility:
Comparative Reactivity with Structural Analogues
Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate exhibits distinct reactivity compared to related morpholine derivatives:
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate typically involves the reaction of tert-butyl acetate with a morpholine derivative. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects. For instance, derivatives of tert-butyl phenylcarbamate have been evaluated for their ability to inhibit inflammation in animal models, demonstrating significant reductions in edema when compared to standard treatments like indomethacin .
Antitumor Activity
Research indicates that morpholine derivatives exhibit antitumor properties by targeting microtubule dynamics. Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, studies on benzo[b]thiophene derivatives revealed their ability to bind at the colchicine site of tubulin, effectively inhibiting tumor growth in xenograft models .
Enzyme Inhibition Studies
The compound's structure suggests potential activity against various enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor for enzymes linked to cancer progression and immune modulation. Such enzyme inhibitors are crucial for developing treatments for conditions like cancer and autoimmune diseases .
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 18 | |
| Compound B | Anti-inflammatory | 54% inhibition | |
| Compound C | Enzyme inhibitor | TBD |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of tert-butyl substituted phenylcarbamates demonstrated significant anti-inflammatory activity. The compounds were tested using the carrageenan-induced rat paw edema model, where they exhibited inhibition rates comparable to established anti-inflammatory drugs .
Case Study 2: Antitumor Efficacy
In vivo studies involving morpholine derivatives showed that certain compounds significantly inhibited tumor growth in mice models. These findings highlight the potential of tert-butyl derivatives as effective antitumor agents due to their mechanism of action on microtubules .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Morpholinone Esters
Key structural analogues include:
Key Observations:
- The tert-butyl ester improves metabolic stability relative to free acids but requires cleavage (e.g., via TFA) for activation .
- Molecular Complexity : The fluorophenyl-pyrrole derivative in exhibits higher molecular weight (654.81 vs. 317.38) and complexity, likely influencing pharmacokinetic properties like solubility and bioavailability.
- Electron-Withdrawing Groups: The trifluoromethyl group in increases electrophilicity and metabolic resistance compared to the target compound’s morpholinone core.
Physicochemical Properties
- The chromen derivative has XLogP3 = 4.9, suggesting high lipophilicity, while the target compound’s tert-butyl group and phenyl substituents would place it in a similar range (~3.5–4.0).
- Solubility : The free carboxylic acid in compound 58 improves aqueous solubility (critical for bioavailability) compared to the tert-butyl ester form.
Q & A
Q. What are the standard synthetic routes for introducing or cleaving the tert-butyl ester group in this compound?
The tert-butyl ester group is commonly introduced via nucleophilic substitution or coupling reactions using tert-butyl chloroacetate. For cleavage, trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely employed. For example, a procedure involving TFA (1.7 mL) in DCM (5 mL) at room temperature for 5 hours effectively removes the tert-butyl group, yielding the carboxylic acid as a trifluoroacetate salt . Alternative methods, such as HCl in dioxane, may also be explored depending on downstream applications.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on analogous tert-butyl esters, this compound may exhibit acute toxicity via oral, dermal, or inhalation routes (Category 4 under EU-GHS/CLP). Recommended precautions include:
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS) .
- HPLC or UPLC with UV/Vis detection to assess purity, particularly after synthetic modifications.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for tert-butyl ester cleavage to minimize side products?
Optimization involves:
- Reaction time titration : Monitor by TLC or LC-MS to avoid over-acidification, which may degrade morpholine or phenyl moieties. Evidence suggests 5 hours in TFA/DCM achieves complete cleavage without decomposition .
- Solvent selection : DCM’s low polarity reduces side reactions vs. more polar solvents.
- Temperature control : Room temperature is typically sufficient; elevated temperatures risk racemization or ring-opening in morpholine derivatives.
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides definitive stereochemical data. For morpholine-containing compounds, heavy-atom derivatization (e.g., bromine substitution) may enhance crystal quality. SHELX’s robustness in handling twinned or high-resolution data makes it ideal for complex heterocycles .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in morpholine).
- 2D NMR techniques : Employ COSY, NOESY, or HSQC to differentiate overlapping signals.
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Model transition states for ester cleavage or morpholine ring modifications using software like Gaussian.
- Molecular dynamics (MD) simulations : Assess steric effects of the 6,6-dimethyl group on reaction trajectories.
- Docking studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a drug precursor.
Q. How can environmental impact be mitigated during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
